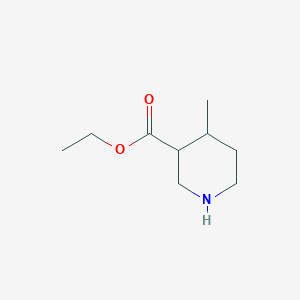
Ethyl 4-methylpiperidine-3-carboxylate
Cat. No. B8750346
M. Wt: 171.24 g/mol
InChI Key: RHZNGIWPRAAMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08361962B2
Procedure details


A Parr bottle was charged with ethyl-4-methylnicotinoate (5.01 g, 30.32 mmol), L-(+)-tartaric acid (4.67 g, 31.2 mmoL) and platinum oxide (Adams catalyst, 827 mg). The material was taken up in absolute ethanol (100 mL) and shaken on the PARR overnight under hydrogen atmosphere (50 psi). The material was filtered through a plug of celite, and the filtrate was concentrated on the rotovap such that about 85% of the solvent was removed. The remainder was taken up in ethyl acetate (120 mL) and aqueous saturated sodium bicarbonate solution (120 mL) and shaken in a separatory funnel. The ethyl acetate phase was collected. The aqueous phase was treated with 2N sodium hydroxide solution (25 mL) and shaken with ethyl acetate (100 mL). The ethyl acetate phase was collected and the aqueous phase back extracted with ethyl acetate (100 mL). The organic phases were combined, dried (MgSO4), filtered and stripped to provide 4.7 g of (+/−)-4-methyl-piperidine-3-carboxylic acid ethyl ester as a mobile yellow oil. MS (M+H)+=172.
Name
ethyl-4-methylnicotinoate
Quantity
5.01 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[N:7][CH:6]=1)[CH3:2].C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>C(O)C.[Pt]=O>[CH2:1]([O:3][C:4]([CH:5]1[CH:10]([CH3:11])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:12])[CH3:2]
|
Inputs


Step One
|
Name
|
ethyl-4-methylnicotinoate
|
|
Quantity
|
5.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CN=CC=C1C)=O
|
|
Name
|
|
|
Quantity
|
4.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
827 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaken on the PARR overnight under hydrogen atmosphere (50 psi)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The material was filtered through a plug of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated on the rotovap such that about 85% of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
aqueous saturated sodium bicarbonate solution (120 mL) and shaken in a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate phase was collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was treated with 2N sodium hydroxide solution (25 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken with ethyl acetate (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate phase was collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase back extracted with ethyl acetate (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1CNCCC1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
